molecular formula C8H8N2O3S2 B2502132 1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione CAS No. 182558-47-0

1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione

Cat. No.: B2502132
CAS No.: 182558-47-0
M. Wt: 244.28
InChI Key: NGOXBDKVNKGRTK-UHFFFAOYSA-N
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Description

1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione is a compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of piperidine-2,6-dione with a thioamide derivative in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as acetic acid at elevated temperatures to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinones .

Scientific Research Applications

1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
  • 1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione

Uniqueness

1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione is unique due to its specific structural features and the presence of both thiazolidinone and piperidine-2,6-dione moieties. This combination imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Biological Activity

1-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione is a compound belonging to the thiazolidinone class, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and antitumor properties, mechanisms of action, and potential applications in medicine.

  • IUPAC Name : this compound
  • Molecular Weight : 244.3 g/mol
  • CAS Number : 182558-47-0

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against a range of bacteria and fungi. The compound's mechanism involves disrupting microbial cell walls and inhibiting essential metabolic pathways.

MicroorganismActivityReference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

Antitumor Activity

The compound also demonstrates promising antitumor effects. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism appears to involve the inhibition of specific enzymes related to cancer cell proliferation.

Cancer Cell LineIC50 (µM)Reference
HeLa (cervical)12.5
MCF7 (breast)15.0

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes such as acetylcholinesterase and aldose reductase, which are critical in neurological and metabolic pathways.
  • Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase, preventing cancer cell division.

Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, the antimicrobial efficacy of the compound was evaluated against multiple pathogens. Results showed a significant reduction in bacterial growth when treated with varying concentrations of the compound.

Study 2: Antitumor Effects

A preclinical trial assessed the antitumor effects of this compound on xenograft models. The results indicated a marked decrease in tumor size compared to control groups.

Properties

IUPAC Name

1-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S2/c11-5-2-1-3-6(12)9(5)10-7(13)4-15-8(10)14/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOXBDKVNKGRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)N2C(=O)CSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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